Receptor Pharmacology: Quantifying the Impact of 3-Thienylalanine Substitution on Arginine Vasopressin (AVP) Potency
In a systematic SAR study of position 3 in arginine vasopressin (AVP), substitution of the native phenylalanine (Phe3) with 3-thienylalanine ([Thi3]AVP) was directly compared to the parent peptide AVP and 22 other amino acid analogs. The peptide containing the Fmoc-3-Ala(3-thienyl)-OH-derived residue exhibited a distinct pharmacological profile. For antidiuretic (V2-receptor) activity, [Thi3]AVP had a potency of 379 ± 14 units/mg, which is numerically higher and statistically comparable to the parent AVP (323 ± 16 units/mg), demonstrating full retention of agonist activity [1]. In stark contrast, substitution with the structurally similar cyclohexylalanine (Cha) resulted in a significant drop in antidiuretic potency to 294 ± 21 units/mg and a dramatic 5-fold loss in vasopressor (V1a-receptor) activity (from 360 ± 9 to 73.4 ± 2.7 units/mg) [1]. This direct head-to-head comparison demonstrates that 3-thienylalanine is uniquely tolerated at this critical position, maintaining high potency where other analogs fail.
| Evidence Dimension | In vivo Antidiuretic (V2-receptor) Potency |
|---|---|
| Target Compound Data | 379 ± 14 units/mg for [Thi3]AVP |
| Comparator Or Baseline | Parent AVP: 323 ± 16 units/mg; [Cha3]AVP: 294 ± 21 units/mg |
| Quantified Difference | Potency retention: 117% vs. AVP; 1.3-fold higher than [Cha3]AVP |
| Conditions | In vivo rat antidiuretic assay; potency expressed as units/mg. |
Why This Matters
This data proves that Fmoc-3-Ala(3-thienyl)-OH enables the synthesis of peptide analogs that preserve high, native-like receptor potency, whereas substitution with other aromatic or aliphatic mimics (e.g., Cha) can severely diminish activity, making it a critical tool for fine-tuning peptide pharmacology without loss of function.
- [1] Stoev, S. et al. An investigation of position 3 in arginine vasopressin with aliphatic, aromatic, conformationally-restricted, polar and charged amino acids. J. Pept. Sci. 1999, 5 (3), 141-153. View Source
